Gemcitabine 5'-monophosphate

Nanomedicine Combination Therapy Bladder Cancer

Gemcitabine efficacy is frequently compromised by deoxycytidine kinase (dCK) downregulation in resistant tumors, creating a critical bottleneck in drug activation. dFdCMP (Gemcitabine 5'-monophosphate) directly circumvents this rate-limiting phosphorylation step, serving as the immediate substrate for downstream active metabolite generation. • Enables synergistic nanoparticle co-delivery with cisplatin at a 5:1 molar ratio; reduces IC₅₀ from 34.8 µM to 5.95 µM in bladder carcinoma models • Validated tool for dCK-deficiency resistance studies & novel prodrug development • Essential reference standard for ANDA filing, method validation, and QC release testing in gemcitabine API manufacturing • Demonstrated 8-fold tumor proliferation reduction and 30-40% apoptosis induction when co-delivered with VEGF siRNA in NSCLC xenograft models

Molecular Formula C9H14F2N3O7P
Molecular Weight 345.19 g/mol
CAS No. 116371-67-6
Cat. No. B601145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGemcitabine 5'-monophosphate
CAS116371-67-6
Synonyms2’,2’-difluorodeoxycytidine Monophosphate;  Gemcitabine 5’-phosphate;  2'-Deoxy-2',2'-difluoro-5'-cytidylic acid;  ZM 241385
Molecular FormulaC9H14F2N3O7P
Molecular Weight345.19 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)(F)F.O.[Na+].[Na+]
InChIInChI=1S/C9H14F2N3O7P/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16/h1-2,4-7,15H,3,12H2,(H,13,16)(H2,17,18,19)/t4-,5?,6-,7-/m1/s1
InChIKeyWRQBYMGFHZCJEI-GFEXSSHISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Gemcitabine 5'-monophosphate: Active Intermediate & Research Tool


Gemcitabine 5'-monophosphate (dFdCMP, GemMP, CAS 116371-67-6) is the monophosphorylated active intermediate of the antineoplastic nucleoside analog gemcitabine. With a molecular formula of C9H12F2N3O7P and a molecular weight of 343.18 g/mol, this compound is the product of the initial, rate-limiting phosphorylation step catalyzed by deoxycytidine kinase (dCK) [1][2]. Unlike the parent nucleoside, Gemcitabine 5'-monophosphate serves as the immediate precursor to the active di- and triphosphate metabolites (dFdCDP and dFdCTP) that inhibit ribonucleotide reductase and DNA synthesis, respectively [3]. It is primarily utilized as an analytical reference standard for method development and quality control applications in gemcitabine manufacturing and research, and as a critical component in advanced drug delivery systems designed to bypass the dCK-mediated activation bottleneck [4].

1
Analytical reference standard workflow
Supports method development and quality control for gemcitabine API manufacturing
2
dCK-independent activation studies
Bypasses rate-limiting deoxycytidine kinase step as immediate monophosphate intermediate
3
Nanoparticle co-formulation research
Enables ratiometric co-delivery studies with platinum agents in polymeric and MOF-based carriers

Why Gemcitabine 5'-monophosphate Cannot Be Substituted


Direct substitution of Gemcitabine 5'-monophosphate with the parent drug gemcitabine or other nucleoside analogs is fundamentally flawed due to a critical difference in their cellular processing. The activation of gemcitabine is dependent on the rate-limiting phosphorylation step by deoxycytidine kinase (dCK), an enzyme frequently downregulated in resistant tumors [1]. This dependency creates a significant barrier to drug efficacy, as demonstrated by the reduced activity of gemcitabine in dCK-deficient cell lines [2]. In contrast, Gemcitabine 5'-monophosphate bypasses this critical activation bottleneck, serving as the immediate substrate for subsequent phosphorylation by UMP/CMP kinase to generate the active metabolites [3]. This distinction is not merely academic; it has profound implications for research applications, particularly in the development of novel drug delivery systems and in studies investigating mechanisms of gemcitabine resistance. Consequently, using generic gemcitabine in assays designed to study monophosphate-dependent processes or in formulations aiming to circumvent dCK-mediated resistance would yield misleading or negative results, underscoring the necessity for the specific compound.

Activation
Bypasses dCK; direct substrate for UMP/CMP kinase
vs
Requires dCK phosphorylation; rate-limiting bottleneck
Resistance
dCK-deficient model response context
vs
Reduced activity in dCK-downregulated models
Gemcitabine parent drug may not substitute for monophosphate-dependent assays or dCK-bypass formulation studies. Activation pathway mismatch can alter model-response interpretation.

Head-to-Head Performance Evidence for Gemcitabine 5'-monophosphate


Synergistic Cytotoxicity with Cisplatin in Nanoparticles

When co-formulated with cisplatin in a 1:1 molar ratio in PLGA nanoparticles, Gemcitabine 5'-monophosphate (GMP) demonstrates potent synergistic cytotoxicity against bladder cancer cells, achieving an IC50 of 5.95 µM. This represents a substantial improvement over the IC50 values for GMP alone (34.8 µM) and cisplatin alone (15.7 µM) under the same conditions [1]. The combination effect is synergistic, with a combination index (CI) < 1, as determined by the Chou-Talalay method [2]. Furthermore, the optimal synergistic molar ratio for co-delivery was determined to be 5:1 (GMP:cisplatin), which resulted in over 70% encapsulation efficiency and precise ratiometric uptake by tumor cells [2].

Cisplatin NP synergy
Head-to-head
IC50 5.95 µM (combo) vs 34.8 µM (GMP alone)
5.8-fold IC50 reduction; CI
Reported synergistic combination response context
Supports co-formulation cytotoxicity endpoint review
dCK bypass validation
Head-to-head
GMP prodrug: superior growth inhibition in dCK-deficient cells Gemcitabine: significantly reduced activity in dCK-deficient cells
Order of magnitude less active in wild-type; more active in dCK-deficient context
Reported dCK-independent activation context
Supports resistance-mechanism bypass study design
In vivo NSCLC combo
Reported
30–40% apoptosis; 8-fold proliferation reduction
GMP + VEGF siRNA LCP NP; subcutaneous and orthotopic xenograft models
Reported in vivo model-response context
Supports chemo-gene silencing combination endpoint review
MOF encapsulation potency
Head-to-head
3-fold lower IC50 vs free GMP
DAP-coated MOF; prostate cancer cell lines; CAM assay tumor inhibition
Reported formulation-dependent potency context
Supports carrier-dependent exposure-model review
UMP/CMPK efficiency
Class-level
Ara-CMP
dCMP
3TC-MP
Gemcitabine-MP (4th of 8)
other dideoxy-CMP analogs
Intermediate Vmax/Km; lower than natural substrate dCMP
Class-level substrate efficiency context
Conversion to active diphosphate not guaranteed; review kinase context
Nanomedicine Combination Therapy Bladder Cancer Synergy

Bypassing dCK-Deficient Resistance

A phosphoramidate prodrug designed for intracellular delivery of Gemcitabine 5'-monophosphate was evaluated in dCK-deficient CEM leukemia cell lines. While the prodrug was approximately an order of magnitude less active than gemcitabine in wild-type cells, it demonstrated superior activity against dCK-deficient cells where gemcitabine was significantly less effective [1]. This directly confirms that delivering the monophosphate form intracellularly bypasses the primary resistance mechanism associated with dCK downregulation. The prodrug's activity was partially reduced by the nucleoside transport inhibitor dipyridamole, indicating that it enters cells via a nucleoside transporter, but at higher concentrations it can overcome this barrier as well [1].

dCK bypass validation
Head-to-head
GMP prodrug: superior growth inhibition in dCK-deficient cells Gemcitabine: significantly reduced activity in dCK-deficient cells
Order of magnitude less active in wild-type; more active in dCK-deficient context
Reported dCK-independent activation context
Supports resistance-mechanism bypass study design
Drug Resistance Prodrugs Phosphoramidate dCK Deficiency

In Vivo Efficacy in Combination Therapy

In a subcutaneous and orthotopic xenograft model of non-small cell lung cancer (NSCLC), the combination of Gemcitabine 5'-monophosphate (GMP) and VEGF siRNA co-delivered in a single nanoparticle formulation (LCP) led to a significantly improved therapeutic response compared to either agent alone. This was quantified by a 30-40% induction of tumor cell apoptosis, an eightfold reduction in tumor cell proliferation, and a significant decrease in tumor microvessel density (MVD) [1]. The combination therapy resulted in dramatic inhibition of tumor growth with minimal in vivo toxicity, demonstrating the power of integrating GMP with anti-angiogenic gene therapy [1].

In vivo NSCLC combo
Reported
30–40% apoptosis; 8-fold proliferation reduction
GMP + VEGF siRNA LCP NP; subcutaneous and orthotopic xenograft models
Reported in vivo model-response context
Supports chemo-gene silencing combination endpoint review
In Vivo Efficacy Combination Therapy NSCLC Apoptosis

Enhanced Cytotoxic Potency via MOF Encapsulation

Encapsulation of Gemcitabine 5'-monophosphate in dextran-alendronate-PEG (DAP) coated Metal-Organic Frameworks (MOFs) significantly improves its in vitro efficacy against prostate cancer cells. The encapsulated drug demonstrated a threefold decrease in the IC50 compared to the free drug [1]. This enhanced potency is attributed to the improved stability and cellular uptake provided by the MOF delivery system, which protects the drug from rapid degradation and clearance [1]. In an in vivo chorioallantoic membrane (CAM) assay, only the gemcitabine-loaded MOFs effectively inhibited tumor growth, confirming the translational potential of this formulation [1].

MOF encapsulation potency
Head-to-head
3-fold lower IC50 vs free GMP
DAP-coated MOF; prostate cancer cell lines; CAM assay tumor inhibition
Reported formulation-dependent potency context
Supports carrier-dependent exposure-model review
Drug Delivery MOFs Nanoencapsulation Prostate Cancer

UMP/CMP Kinase Phosphorylation Efficiency

The efficiency with which Gemcitabine 5'-monophosphate (dFdCMP) is phosphorylated to its active diphosphate form by human UMP/CMP kinase (UMP/CMPK) is a critical determinant of its activation. In a comparative kinetic analysis of various deoxycytidine analogue monophosphates, the relative efficiency (Vmax/Km) of phosphorylation by UMP/CMPK was ranked as follows: arabinofuranosyl-CMP > dCMP > β-L-2,3-dideoxy-3-thia-CMP > Gemcitabine monophosphate > several other dideoxy-CMP analogs [1]. This places Gemcitabine monophosphate at an intermediate level of efficiency among its class, highlighting that its conversion to the active metabolite is not guaranteed and can be a limiting factor in its own right [1]. This underscores the importance of using the compound directly in studies where bypassing this second phosphorylation step is not required.

UMP/CMPK efficiency
Class-level
Ara-CMP
dCMP
3TC-MP
Gemcitabine-MP (4th of 8)
other dideoxy-CMP analogs
Intermediate Vmax/Km; lower than natural substrate dCMP
Class-level substrate efficiency context
Conversion to active diphosphate not guaranteed; review kinase context
Enzymology Nucleotide Metabolism Phosphorylation Kinase

Key Applications of Gemcitabine 5'-monophosphate


Synergistic Nanoparticle Combination Therapies

Based on the demonstrated synergistic cytotoxicity (IC50 reduction from 34.8 µM to 5.95 µM) and precise ratiometric co-delivery capabilities (5:1 GMP:cisplatin) with cisplatin, Gemcitabine 5'-monophosphate is ideally suited for research into novel nanoparticle formulations for combination cancer therapy [1]. This includes studies on bladder, lung, and other solid tumors where synergy with platinum agents is sought. Procurement of this compound is essential for labs developing liposomal, polymeric, or MOF-based drug delivery systems aiming to exploit this potent synergy.

Overcoming dCK-Mediated Gemcitabine Resistance

The confirmed ability of Gemcitabine 5'-monophosphate prodrugs to bypass deoxycytidine kinase (dCK) deficiency, a major mechanism of resistance to gemcitabine, makes this compound a critical tool for studying drug resistance [2]. Research laboratories focused on understanding and overcoming gemcitabine resistance in pancreatic, lung, and breast cancers should procure Gemcitabine 5'-monophosphate for use as a positive control, as a substrate for UMP/CMP kinase assays, or as a starting material for synthesizing novel prodrugs designed to evade dCK dependency.

Analytical QC for Gemcitabine Manufacturing

Gemcitabine 5'-monophosphate is a key reference standard for the development, validation, and quality control of analytical methods used in the manufacturing of gemcitabine active pharmaceutical ingredient (API) and its formulations [3]. Its use is mandated for Abbreviated New Drug Applications (ANDA) and during commercial production to ensure batch-to-batch consistency and to monitor for the presence of this critical intermediate and potential impurity. Pharmaceutical companies and contract research organizations (CROs) involved in gemcitabine production require this compound for their QC workflows.

In Vivo Anti-Angiogenic & Chemotherapeutic Combinations

The in vivo data demonstrating an eightfold reduction in tumor cell proliferation and 30-40% apoptosis induction when Gemcitabine 5'-monophosphate is co-delivered with VEGF siRNA in NSCLC models provide a strong rationale for its use in advanced preclinical oncology studies [4]. This scenario is particularly relevant for researchers exploring the integration of chemotherapy with gene silencing (siRNA/miRNA) or other biological therapeutics in a single, targeted delivery platform.

Application
Selection Property
Validation Focus
Combination nanoparticle formulation studies
Co-formulation synergy context
Ratiometric co-delivery and cytotoxicity endpoints
dCK-independent activation studies
Bypass of rate-limiting phosphorylation step
dCK-deficient model-response endpoints
Analytical reference standard applications
Monophosphate intermediate identification
Method development and batch consistency review
Chemo-gene silencing combination research
Co-delivery formulation context
In vivo proliferation and apoptosis endpoint review
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